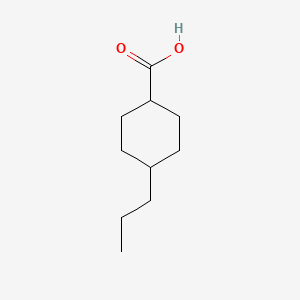

trans-4-Propylcyclohexanecarboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-propylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNUKEGGHOLBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90959210 | |

| Record name | 4-Propylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38289-27-9, 70928-91-5, 67589-82-6 | |

| Record name | Polychloronapthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Propylcyclohexanecarboxylic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,4r)-4-propylcyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,4s)-4-propylcyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Cyclohexanecarboxylic Acid Derivatives

Cyclohexanecarboxylic acid and its derivatives are a class of organic compounds characterized by a six-membered carbon ring (cyclohexane) attached to a carboxylic acid group. ontosight.aiwikipedia.org These compounds are subjects of extensive study in organic chemistry and pharmacology due to their diverse structures and potential applications. ontosight.aiontosight.ai The properties and utility of these derivatives are heavily influenced by the nature and position of substituents on the cyclohexane (B81311) ring, as well as their stereochemistry (the spatial arrangement of atoms). ontosight.ai

trans-4-Propylcyclohexanecarboxylic acid is a specific example within this class. The "trans" designation indicates that the propyl group and the carboxylic acid group are on opposite sides of the cyclohexane ring. This stereochemical arrangement is crucial as it minimizes steric hindrance between these two functional groups, leading to a more stable chair conformation of the ring. This stability and defined geometry directly influence its physical and chemical properties, making it a valuable building block in targeted chemical syntheses. The broader family of cyclohexanecarboxylic acid derivatives has been explored for various uses, including as intermediates in the synthesis of pharmaceuticals and other active ingredients. ontosight.aigoogle.com

Significance in Contemporary Chemical Research

Stereoselective Synthesis of the trans-Isomer

Achieving a high yield of the trans-isomer of 4-propylcyclohexanecarboxylic acid is a primary objective in its synthesis. The thermodynamic stability of the trans-isomer, where both bulky substituents can occupy equatorial positions in the chair conformation, is the driving force behind methods designed to enrich this specific stereoisomer.

Catalytic reduction of aromatic precursors often results in a mixture of cis and trans isomers. To obtain the pure trans-isomer, epimerization is a crucial subsequent step. This process converts the less stable cis-isomer into the more stable trans-isomer by establishing a thermodynamic equilibrium. google.comgoogle.com

The most effective method involves heating the isomeric mixture in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), at elevated temperatures, typically between 130 °C and 220 °C. google.com This treatment facilitates the removal and re-addition of the acidic proton at the carbon atom adjacent to the carboxyl group, allowing the configuration to invert until the more stable trans geometry predominates. nih.gov Research has demonstrated that this technique can efficiently increase the proportion of the trans-isomer to purities exceeding 98%. google.com The choice of solvent and base is critical for the reaction's success, with high-boiling point solvents being preferred. googleapis.com

Table 1: Conditions for Epimerization of 4-Alkyl-cyclohexanecarboxylic Acids

| Starting Material (Isomer Ratio) | Base | Solvent | Temperature | Time | Final trans Purity | Reference |

|---|---|---|---|---|---|---|

| 4-n-Propyl-cyclohexanecarboxylic acid (trans 42.3%, cis 56.6%) | Potassium Hydroxide (96%) | Shellsol 71 | 140-150 °C | 4 hrs | 99.6% | google.comgoogleapis.com |

| 4-Isopropyl-cyclohexanecarboxylic acid (trans 27%, cis 73%) | Potassium Hydroxide (96%) | Shellsol 71 | 140-150 °C | 3.5 hrs | 98.5% | googleapis.com |

| 4-Isopropyl-cyclohexanecarboxylic acid (cis/trans mixture) | Sodium Hydroxide | Water | 200 °C | N/A | 85% (trans:cis = 85:15) | google.comgoogle.com |

The primary route to the 4-propylcyclohexanecarboxylic acid skeleton is the catalytic hydrogenation of 4-n-propylbenzoic acid. This reaction reduces the aromatic ring to a cyclohexane ring. The choice of catalyst and reaction conditions significantly influences the stereochemical outcome of the product mixture.

Commonly used catalysts include Raney nickel, ruthenium, rhodium, platinum, and palladium, often supported on materials like carbon or alumina. google.com Hydrogenation of 4-aminobenzoic acid derivatives, a similar transformation, shows that catalysts containing ruthenium or rhodium under basic conditions can directly yield a high ratio of the trans product (greater than 75%). google.com However, other conditions might initially favor the formation of the cis-isomer, which necessitates the subsequent epimerization step as described previously. google.com For instance, the catalytic reduction of 4-n-propyl benzoic acid can yield a mixture where the cis isomer is predominant (cis 56.6%, trans 42.3%), requiring further processing to isolate the desired trans-isomer. google.com

Table 2: Catalytic Hydrogenation for Synthesis of 4-Substituted Cyclohexanecarboxylic Acids

| Starting Material | Catalyst | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| p-Aminobenzoic acid | 5% Ru/C | 10% NaOH in water, 100 °C, 15 bar H₂ | Direct conversion to a trans product ratio greater than 75%. google.com | google.com |

| 4-n-Propyl benzoic acid | Not specified | Catalytic reduction as per EP 0196222 | Produces a mixture of isomers (trans 42.3%, cis 56.6%) requiring epimerization. google.com | google.com |

| 4-Aminobenzoic acid derivatives | Ru, Rh, Ni, Pt, or Pd on a support (e.g., carbon) | Basic conditions, low hydrogen pressure | One-pot process to achieve a trans ratio of >75% without needing to isomerize the cis form. google.com | google.com |

Derivatization Strategies of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that can be converted into a wide array of other functional groups, enabling the synthesis of diverse derivatives.

Esterification is a fundamental transformation of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄, TsOH), is a common method. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water byproduct. masterorganicchemistry.com

For more sensitive substrates or under milder conditions, coupling agents are employed. The Steglich esterification, for example, uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to facilitate ester formation at room temperature. orgsyn.org This method is highly efficient for a wide variety of acids and alcohols. orgsyn.org A specific application involves the esterification of 4-propylcyclohexanecarboxylic acid with 4-ethoxyphenol (B1293792) to synthesize liquid crystal compounds. ontosight.ai

The formation of amides from carboxylic acids is crucial in many areas of chemistry. Direct amidation can be achieved by heating the carboxylic acid with an amine, often with a catalyst to facilitate the dehydration reaction. Catalysts such as boric acid and titanium tetrafluoride (TiF₄) have been shown to be effective for this transformation, providing a green and efficient alternative to traditional methods. researchgate.netorgsyn.orgorgsyn.org

Alternatively, amidation can be performed using coupling reagents that activate the carboxylic acid. Reagents like DCC, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and various phosphonium- or uronium-based reagents (e.g., BOP, HBTU, HATU) are widely used. researchgate.netnih.gov These methods typically proceed under mild conditions and are compatible with a broad range of functional groups. A recently developed "Umpolung amidation" allows for the reaction of carboxylic acids with nitroarenes under synergistic catalysis, offering a novel approach that avoids stoichiometric activating agents. nih.gov

The carboxylic acid moiety can be transformed into various other functional groups, significantly expanding the synthetic utility of this compound.

Acid Halides: Carboxylic acids can be readily converted to more reactive acid chlorides using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ub.edu These acid chlorides are versatile intermediates for the synthesis of esters, amides, and other derivatives.

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, trans-(4-propylcyclohexyl)methanol. This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (B₂H₆). vanderbilt.edu

Decarboxylative Reactions: Advanced methods allow for the replacement of the entire carboxyl group. For example, silver-catalyzed decarboxylative fluorination can convert the carboxylic acid into a fluoroalkane. organic-chemistry.org

Conversion to Thioacids: Using dehydrating agents like propylphosphonic anhydride (B1165640) (T3P) in the presence of a sulfur source such as sodium sulfide, the carboxylic acid can be converted into the corresponding thioacid. organic-chemistry.org

Table 3: Summary of Derivatization Reactions

| Reaction Type | Typical Reagents | Product | Reference |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-COOR') | masterorganicchemistry.commasterorganicchemistry.com |

| Esterification (Steglich) | Alcohol (R'-OH), DCC, DMAP | Ester (R-COOR') | orgsyn.org |

| Amidation (Direct Catalytic) | Amine (R'R''NH), Boric Acid or TiF₄, Heat | Amide (R-CONR'R'') | researchgate.netorgsyn.org |

| Amidation (Coupling Agent) | Amine (R'R''NH), EDC or DCC | Amide (R-CONR'R'') | nih.gov |

| Acid Chloride Formation | SOCl₂, (COCl)₂ | Acid Chloride (R-COCl) | ub.edu |

| Reduction to Alcohol | LiAlH₄, B₂H₆ | Primary Alcohol (R-CH₂OH) | vanderbilt.edu |

Reactions Involving the Cyclohexane Ring

The cyclohexane ring of this compound, while generally stable, can undergo a variety of chemical transformations that allow for the introduction of new functional groups and the controlled alteration of its stereochemistry. These reactions are crucial for the synthesis of more complex molecules and for tailoring the properties of the parent compound for specific applications.

Ring Functionalization Reactions

Recent advancements in C-H functionalization have provided powerful tools for the direct modification of saturated carbocycles like the cyclohexane ring of this compound. One of the most notable methodologies is the palladium-catalyzed transannular C-H arylation, which allows for the introduction of aryl groups at positions remote from the directing carboxylic acid group. nih.govnih.gov

This strategy typically employs a directing group, in this case, the carboxylic acid, to guide a palladium catalyst to a specific C-H bond on the cyclohexane ring. Through the formation of a palladacycle intermediate, a C-H bond at the γ-position (C-2 or C-6 relative to the carboxyl group) can be selectively cleaved and subsequently coupled with an aryl halide. nih.gov The use of specialized ligands, such as quinuclidine-pyridones, has been shown to be effective in promoting these challenging transformations on various cycloalkane carboxylic acids. nih.govnih.gov

While specific examples of transannular C-H arylation on this compound are not extensively documented in publicly available literature, the principles have been demonstrated on closely related cyclohexane carboxylic acid derivatives. These reactions exhibit excellent regioselectivity for the γ-position, even in the presence of other C-H bonds. nih.gov The reaction conditions typically involve a palladium catalyst, a specific ligand, a base, and an aryl halide, carried out in a suitable solvent at elevated temperatures.

Below is an interactive data table summarizing representative examples of palladium-catalyzed transannular C-H arylation on cyclohexane carboxylic acid derivatives, which serve as a model for the potential functionalization of this compound.

Palladium-Catalyzed Transannular γ-C–H Arylation of Cyclohexane Carboxylic Acids

| Substrate | Aryl Halide | Catalyst/Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclohexanecarboxylic Acid | 4-Iodotoluene | Pd(OAc)₂ / L2 | 65 | nih.gov |

| α-Methylcyclohexanecarboxylic Acid | 4-Iodotoluene | Pd(OAc)₂ / L2 | 58 | nih.gov |

| α-Ethylcyclohexanecarboxylic Acid | 4-Iodotoluene | Pd(OAc)₂ / L2 | 62 | nih.gov |

| α-Arylcyclohexanecarboxylic Acid | 4-Iodotoluene | Pd(OAc)₂ / L2 | 70 | nih.gov |

L2 refers to a specific quinuclidine-pyridone ligand as described in the cited literature. Yields are for the isolated γ-arylated product.

Stereospecific Transformations

Stereospecific transformations of the cyclohexane ring are critical for controlling the three-dimensional structure of the resulting molecules. The existing trans stereochemistry between the propyl group at C-4 and the carboxylic acid at C-1 in this compound can direct the stereochemical outcome of subsequent reactions.

One fundamental class of stereospecific reactions applicable to derivatives of this compound is catalytic hydrogenation. tue.nl For instance, if a double bond were introduced into the cyclohexane ring of a precursor to this compound, its hydrogenation would typically occur via syn-addition of hydrogen from the less sterically hindered face of the molecule. The bulky propyl and carboxyl groups in the equatorial positions of the favored chair conformation would influence the trajectory of the incoming hydrogen, leading to a predictable stereochemical outcome.

Similarly, other addition reactions to a hypothetical cyclohexene (B86901) derivative, such as hydroboration-oxidation or epoxidation, would also be subject to stereochemical control by the existing substituents. The reagents would preferentially attack the double bond from the face opposite to the larger substituents, resulting in a high degree of stereoselectivity. youtube.com

While specific documented examples of stereospecific transformations starting directly from this compound are sparse in readily available literature, the principles of stereocontrol on substituted cyclohexanes are well-established. For example, the reduction of a ketone functionality introduced onto the ring would be influenced by the adjacent stereocenters, leading to the preferential formation of one diastereomeric alcohol over the other.

Methodologies for Chiral Resolution of Related Cyclohexanecarboxylic Acids

Although this compound itself is achiral due to a plane of symmetry, many related cyclohexanecarboxylic acid derivatives are chiral and exist as racemic mixtures. The separation of these enantiomers, a process known as chiral resolution, is of paramount importance, particularly in the pharmaceutical industry where often only one enantiomer exhibits the desired therapeutic effect. wikipedia.org

The most common method for the resolution of racemic carboxylic acids is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent). This reaction produces a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. mdpi.com This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of the carboxylic acid can be recovered by treatment with a strong acid to break the salt.

Commonly used chiral resolving agents for carboxylic acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. wikipedia.org The choice of resolving agent and solvent system is crucial for achieving efficient separation and is often determined empirically.

An illustrative example is the resolution of trans-1,2-cyclohexanedicarboxylic acid using (S)-phenylethylamine. nih.gov By controlling the stoichiometry of the resolving agent, the less soluble diastereomeric salt can be selectively crystallized, allowing for the isolation of the (1S,2S)-enantiomer with high enantiomeric excess. nih.gov

Another powerful technique for chiral resolution is enzymatic kinetic resolution. rsc.org This method utilizes enzymes, typically lipases, which can selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. nih.gov For a racemic carboxylic acid, a lipase (B570770) could be used to selectively esterify one enantiomer, allowing for the separation of the unreacted enantiomeric acid from the newly formed ester.

The following interactive table summarizes various methodologies for the chiral resolution of cyclohexanecarboxylic acid derivatives.

Methodologies for Chiral Resolution of Cyclohexanecarboxylic Acid Derivatives

| Racemic Compound | Resolution Method | Resolving Agent/Enzyme | Key Findings | Reference |

|---|---|---|---|---|

| trans-1,2-Cyclohexanedicarboxylic Acid | Diastereomeric Salt Crystallization | (S)-Phenylethylamine | Formation of separable diastereomeric salts with different stoichiometries. | nih.gov |

| Racemic Alcohols (general) | Enzymatic Kinetic Resolution | Lipases (e.g., Candida antarctica lipase B) | Selective acylation of one enantiomer allows for separation. | researchgate.net |

| Racemic Amines (general) | Diastereomeric Salt Crystallization | Chiral Acids (e.g., Tartaric Acid) | Formation of diastereomeric salts with different solubilities. | wikipedia.org |

| Racemic Carboxylic Acids (general) | Diastereomeric Salt Crystallization | Chiral Amines (e.g., Brucine, 1-Phenylethylamine) | A widely applicable method for the separation of enantiomers. | wikipedia.org |

Conformational Analysis and Stereochemical Principles of Trans 4 Propylcyclohexanecarboxylic Acid

Chair Conformation Dynamics of 1,4-Disubstituted Cyclohexanes

The cyclohexane (B81311) ring is not a planar hexagon; it predominantly adopts a puckered, strain-free structure known as the chair conformation. In this conformation, the carbon-carbon bonds have ideal tetrahedral angles (approximately 109.5°), and all hydrogen atoms on adjacent carbons are staggered, thus minimizing both angle and torsional strain. youtube.com The twelve hydrogen atoms (or substituents) on a cyclohexane ring occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (extending from the perimeter of the ring).

A key dynamic feature of the chair conformation is its ability to undergo a "ring flip," a rapid interconversion between two equivalent chair forms. During this process, all axial bonds become equatorial, and all equatorial bonds become axial. For a monosubstituted cyclohexane, the two chair conformers are not energetically equivalent. The conformer with the substituent in the more spacious equatorial position is generally more stable than the one with the substituent in the sterically hindered axial position. wikipedia.org

In 1,4-disubstituted cyclohexanes, such as trans-4-Propylcyclohexanecarboxylic Acid, we consider two substituents positioned on opposite carbons of the ring. The trans designation indicates that the two substituents are on opposite faces of the ring (one "up" and one "down"). This stereochemical arrangement allows for two possible chair conformations:

Diequatorial (e,e) conformation: Both the propyl group and the carboxylic acid group occupy equatorial positions.

Diaxial (a,a) conformation: Both the propyl group and the carboxylic acid group occupy axial positions.

The diequatorial conformation is overwhelmingly more stable than the diaxial conformation. In the diaxial form, both substituents experience significant steric hindrance from the axial hydrogens at the C2, C3, C5, and C6 positions. This destabilizing interaction, known as a 1,3-diaxial interaction, is a form of gauche strain. wikipedia.org Due to these unfavorable steric clashes, the equilibrium between the two chair forms for trans-1,4-disubstituted cyclohexanes lies heavily in favor of the diequatorial conformer. Consequently, this compound will exist almost exclusively in the conformation where both the propyl and carboxylic acid groups are in equatorial positions.

Stereoelectronic Effects on Conformational Stability

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. nih.gov These effects can influence conformational stability beyond simple steric considerations. In the context of this compound, a potential stereoelectronic effect to consider is the possibility of intramolecular hydrogen bonding.

In certain orientations, the acidic proton of the carboxylic acid group could potentially interact with the electron cloud of the cyclohexane ring or even with the propyl group, although the latter is less likely due to the distance. However, a more significant stereoelectronic interaction in cyclohexane systems often involves hyperconjugation. This is the interaction of a filled bonding orbital (like a C-H or C-C bond) with an adjacent empty or partially filled anti-bonding orbital. nih.govwikipedia.org

Furthermore, the polarity of the carboxylic acid group can influence the conformational equilibrium, especially in different solvents. However, for trans-1,4-disubstituted cyclohexanes, the strong steric preference for the diequatorial form typically dominates over more subtle stereoelectronic effects.

Influence of Substituent Effects on Ring Conformations

The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its "A-value." The A-value represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane. masterorganicchemistry.comyale.edu A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.

To assess the conformational preference in this compound, we can examine the A-values for a propyl group and a carboxylic acid group.

Propyl Group: The A-value for a propyl group is similar to that of an ethyl group, which is approximately 1.75 kcal/mol. yale.edu This value reflects the steric strain the alkyl chain experiences when in the axial position due to 1,3-diaxial interactions.

Carboxylic Acid Group (-COOH): The A-value for a carboxylic acid group is approximately 1.7 kcal/mol. auremn.org.br

In the highly disfavored diaxial conformation of this compound, the total steric strain from the two axial groups would be roughly the sum of their individual A-values, approximately 3.45 kcal/mol. This significant energy penalty ensures that the molecule overwhelmingly adopts the diequatorial conformation where this strain is absent.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH3 (Methyl) | 1.70 |

| -CH2CH3 (Ethyl) | 1.75 |

| -CH(CH3)2 (Isopropyl) | 2.15 |

| -COOH (Carboxylic Acid) | 1.7 |

| -OH (Hydroxyl) | 0.87 |

| -Br (Bromo) | 0.43 |

Since both substituents have substantial A-values, the energetic cost of placing either one in an axial position is high. In the trans configuration, the ability for both groups to simultaneously occupy equatorial positions results in a very stable conformation, effectively locking the ring in this diequatorial arrangement.

Theoretical and Experimental Approaches to Conformational Studies

The conformational preferences of cyclohexane derivatives are investigated through both experimental and theoretical methods.

Experimental Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis. nih.govresearchgate.net For cyclohexane derivatives, the coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them. By measuring these coupling constants, the predominant chair conformation and the equilibrium between different conformers can be determined. Low-temperature NMR can even "freeze out" the ring flip, allowing for the direct observation of individual axial and equatorial signals. nih.gov For this compound, ¹H NMR would show characteristic chemical shifts and coupling constants consistent with both substituents being in equatorial positions.

Theoretical Approaches:

Quantum Mechanics Calculations: Computational chemistry provides detailed insights into the energetics and geometries of different conformations. sapub.org Methods like Density Functional Theory (DFT) and ab initio calculations can be used to optimize the molecular geometry of the diequatorial and diaxial conformers of this compound and calculate their relative energies. nih.gov These calculations can confirm the high stability of the diequatorial form and quantify the energy difference, corroborating the predictions from A-values. Theoretical models can also be used to analyze stereoelectronic effects, such as hyperconjugation, by examining molecular orbitals and their interactions. wikipedia.org

| Method | Type | Information Obtained | Application to this compound |

|---|---|---|---|

| NMR Spectroscopy | Experimental | Conformer populations, coupling constants, chemical shifts | Confirming the predominance of the diequatorial conformer through analysis of proton coupling constants. |

| Quantum Mechanics (DFT, ab initio) | Theoretical | Relative energies of conformers, bond lengths and angles, orbital interactions | Calculating the energy difference between the (e,e) and (a,a) conformers and analyzing stabilizing stereoelectronic effects. |

The combination of these experimental and theoretical methods provides a comprehensive understanding of the conformational behavior of molecules like this compound, confirming the strong preference for the diequatorial chair conformation driven primarily by the steric demands of the propyl and carboxylic acid substituents.

Advanced Spectroscopic and Structural Elucidation Techniques for Trans 4 Propylcyclohexanecarboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering definitive insights into the stereochemistry of substituted cyclohexanes. For trans-4-Propylcyclohexanecarboxylic Acid, both ¹H and ¹³C NMR are critical for confirming the trans configuration of the propyl and carboxylic acid groups at the C1 and C4 positions. nih.gov

In the preferred chair conformation of the cyclohexane (B81311) ring, the bulky propyl and carboxylic acid groups occupy equatorial positions to minimize steric hindrance. This arrangement is energetically favorable and can be confirmed by analyzing the coupling constants (J-values) and chemical shifts in the ¹H NMR spectrum. The proton at C1 (methine proton adjacent to the carboxyl group) and the proton at C4 (methine proton adjacent to the propyl group) are both in axial positions. The coupling pattern of these protons, particularly their coupling to the adjacent axial and equatorial protons on the ring, provides clear evidence of their orientation. A large diaxial coupling constant (typically 8-13 Hz) is expected between adjacent axial protons, which is a key indicator of the trans isomer. mdpi.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the chemical environment of each carbon atom. The chemical shifts of the ring carbons can differentiate between cis and trans isomers due to the gamma-gauche effect. In the cis isomer, where one substituent would be axial, steric compression would cause the involved ring carbons to be shielded and appear at a higher field (lower ppm value) compared to the trans isomer where both substituents are equatorial.

| Technique | Nucleus/Position | Expected Chemical Shift (ppm) | Key Feature for Stereochemical Assignment |

|---|---|---|---|

| ¹H NMR | H1 (axial, attached to C-COOH) | ~2.2-2.4 | Multiplet with large diaxial coupling constants (J ≈ 10-12 Hz) to axial protons on C2 and C6. |

| ¹H NMR | H4 (axial, attached to C-Propyl) | ~1.2-1.4 | Multiplet with large diaxial coupling constants to axial protons on C3 and C5. |

| ¹³C NMR | C1 (-COOH) | ~182-184 | Chemical shifts are deshielded compared to the cis isomer due to the absence of steric compression (gamma-gauche effect). |

| ¹³C NMR | C4 (-Propyl) | ~38-40 |

Vibrational Spectroscopy (Infrared, Raman) for Conformational and Structural Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational structure of this compound. These two methods are complementary; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy is sensitive to changes in polarizability. mdpi.com

IR spectroscopy is particularly effective for identifying the carboxylic acid functional group. Key vibrational modes include:

O-H Stretch: A very broad absorption band typically appears in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption peak is observed around 1700 cm⁻¹. Its precise position can indicate the presence of hydrogen bonding; in the dimeric form, this peak is typically found at a lower wavenumber (e.g., 1700-1725 cm⁻¹) compared to the monomeric form.

C-H Stretches: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the stretching vibrations of the C-H bonds in the cyclohexane ring and the propyl group.

Raman spectroscopy offers further structural insights. While the O-H stretch is weak in Raman, the C=O stretch is also observable. Raman is particularly useful for analyzing the skeletal vibrations of the carbon backbone. kurouskilab.com The C-C stretching and CH₂ bending modes of the cyclohexane ring and propyl chain can provide information about the molecule's conformation. The complementarity of IR and Raman allows for a more complete vibrational assignment, confirming the presence of functional groups and providing evidence for the stable chair conformation of the cyclohexane ring. kurouskilab.comnih.gov

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Structural Insight |

|---|---|---|---|

| O-H Stretch (H-bonded) | 2500-3300 (very broad) | Weak | Confirms carboxylic acid, indicates dimerization. |

| C-H Stretch (sp³) | 2850-2960 (strong) | 2850-2960 (strong) | Confirms alkyl (cyclohexane and propyl) structure. |

| C=O Stretch (H-bonded) | ~1700 (very strong) | ~1700 (moderate) | Confirms carboxylic acid group, indicates dimerization. |

| CH₂ Scissoring | ~1450-1470 (moderate) | ~1450-1470 (moderate) | Relates to the cyclohexane and propyl methylene (B1212753) groups. |

| C-O Stretch / O-H Bend | 1210-1320 (strong) | Weak | Coupled modes involving the carboxylic acid group. |

Mass Spectrometry for Complex Derivative Characterization

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and for characterizing its complex derivatives. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ can be readily observed, confirming the molecular weight of 170.25 g/mol . fishersci.ca

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of the parent compound and its derivatives through controlled fragmentation. researchgate.net For the protonated this compound, collision-induced dissociation (CID) would likely produce a series of characteristic fragment ions. Common fragmentation pathways for such compounds include:

Loss of water (-18 Da): A common fragmentation for carboxylic acids, resulting in an acylium ion.

Loss of the carboxyl group (-45 Da): Cleavage of the C-C bond between the ring and the carboxylic acid, yielding a propylcyclohexyl cation.

Fragmentation of the propyl chain: Sequential loss of methyl (-15 Da) or ethyl (-29 Da) radicals from the propyl group.

Ring fragmentation: More complex fragmentation patterns involving the cleavage of the cyclohexane ring.

When characterizing complex derivatives, such as esters or amides formed at the carboxylic acid position, MS/MS can precisely identify the added moiety. The fragmentation pattern will show losses corresponding to the derivative group, confirming the structure of the new, more complex molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous, high-resolution information on the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not prominently available, extensive studies on closely related derivatives, such as trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid and trans-4-(Phenoxymethyl)cyclohexanecarboxylic acid, offer a clear and reliable model for its expected solid-state conformation. researchgate.netnih.govnih.gov

These studies consistently show that:

The cyclohexane ring adopts a stable chair conformation .

The substituents at the C1 (carboxylic acid) and C4 positions are located in equatorial orientations to minimize steric strain. nih.gov

In the crystal lattice, molecules form centrosymmetric dimers . nih.gov This occurs through strong intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules, with the O-H of one molecule bonding to the C=O of the other.

The bond lengths and angles within the cyclohexane ring are consistent with those of an ideal cyclohexane ring, confirming a low-energy, strain-free conformation. researchgate.netnih.gov

| Parameter | Observed Range in Analogues | Structural Significance |

|---|---|---|

| Molecular Conformation | Chair | Confirms the lowest energy conformation of the cyclohexane ring. |

| Substituent Orientation | Diequatorial | Minimizes steric hindrance, confirming the trans isomer's stability. |

| Cyclohexane C-C Bond Length | 1.517 - 1.531 Å | Typical for sp³-sp³ carbon single bonds in a strain-free ring. |

| Cyclohexane C-C-C Angle | 110.4° - 112.1° | Close to the ideal tetrahedral angle (109.5°), indicating minimal angle strain. |

| Intermolecular Interaction | O-H···O Hydrogen Bonds | Forms centrosymmetric dimers in the solid state. |

Advanced Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its cis isomer. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods used for these analyses.

Gas Chromatography (GC): Often used for routine purity assessment, GC can effectively separate volatile compounds. For analysis of the carboxylic acid, derivatization to a more volatile ester (e.g., a methyl ester) is common to improve peak shape and thermal stability. A GC analysis can quantify the purity of the trans isomer and detect the presence of any residual starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for the analysis of both purity and isomeric composition.

Reversed-Phase HPLC: This is the most common HPLC mode for separating the cis and trans isomers. Separation is based on differences in polarity and shape. The trans isomer, with its more linear and less sterically hindered structure, may interact differently with the C18 stationary phase compared to the more sterically crowded cis isomer, allowing for their resolution. nih.gov

Chiral Chromatography: While this compound is achiral, the separation of its diastereomer (cis isomer) can be achieved using chiral stationary phases (CSPs). nih.gov CSPs, such as those based on polysaccharides or cyclodextrins, provide a complex three-dimensional environment that can differentiate between the subtle shape differences of the cis and trans isomers, leading to excellent separation. nih.govchromatographyonline.com Anion-exchange type CSPs are particularly effective for acidic compounds, where separation is driven by ionic interactions in addition to steric factors. chiraltech.com

These advanced chromatographic methods are crucial for quality control, ensuring that the compound meets the high purity standards required for its applications, particularly in the synthesis of materials where isomeric purity is critical. mdpi.com

Computational and Theoretical Chemistry Studies of Trans 4 Propylcyclohexanecarboxylic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the stable conformations and electronic properties of trans-4-Propylcyclohexanecarboxylic Acid. The trans configuration, with both the propyl and carboxylic acid groups in equatorial positions on the cyclohexane (B81311) ring, is generally considered the most stable isomer due to minimized steric hindrance.

DFT calculations can optimize the molecular geometry to find the lowest energy structure. A study by Liu et al. (2018) performed DFT calculations to simulate the optimized trans- and cis-configurations of 4-propylcyclohexanecarboxylic acid, confirming that both are stable and exist in minimal energy states. researchgate.net Such calculations provide precise bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

The electronic structure can also be elucidated, providing information on the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for understanding the molecule's reactivity, intermolecular interactions, and spectroscopic behavior.

Table 1: Calculated Geometric Parameters for trans-4-Propylcyclohexanecarboxylic Acid (Illustrative) Note: The following data is illustrative and based on typical bond lengths and angles for similar structures as determined by DFT calculations. Actual values may vary based on the specific computational method and basis set used.

| Parameter | Value |

| C-C (cyclohexane ring) | ~ 1.54 Å |

| C-C (propyl group) | ~ 1.53 Å |

| C-COOH | ~ 1.51 Å |

| C=O (carboxyl) | ~ 1.22 Å |

| C-O (carboxyl) | ~ 1.35 Å |

| C-C-C (cyclohexane ring) | ~ 111.5° |

| O=C-O (carboxyl) | ~ 123.0° |

Molecular Dynamics Simulations of Conformational Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide insights into the conformational flexibility of the cyclohexane ring and the dynamics of the propyl and carboxylic acid substituents.

While the chair conformation with both substituents in equatorial positions is the most stable, the cyclohexane ring is not rigid. It can undergo conformational changes, such as ring inversion to a boat or twist-boat conformation, although these are typically high-energy states. MD simulations can model these dynamic processes and determine the energy barriers associated with them.

Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation

Density Functional Theory is a versatile tool for investigating the mechanisms of chemical reactions. For this compound, DFT can be applied to elucidate the pathways of its synthesis and subsequent reactions.

The synthesis of this compound often involves the hydrogenation of 4-n-propylbenzoic acid. DFT calculations can be used to model the reaction mechanism on the surface of a catalyst, such as Raney nickel. This would involve calculating the energies of the reactants, products, and any intermediates and transition states along the reaction coordinate. By identifying the lowest energy pathway, the mechanism can be understood in detail, including the roles of the catalyst and the stereochemical outcome of the reaction.

DFT can also be used to study other reactions of this compound, such as esterification or amidation of the carboxylic acid group. By modeling the reaction mechanisms, researchers can predict the reactivity of the molecule and understand the factors that control the reaction rates and product distributions. This predictive capability is valuable for optimizing reaction conditions and designing new synthetic routes.

Predictive Modeling of Spectroscopic Signatures

Computational methods are widely used to predict and interpret spectroscopic data. For this compound, theoretical calculations can provide valuable assistance in assigning experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectra.

The study by Liu et al. (2018) utilized DFT calculations to simulate the NMR spectra of both the trans- and cis-isomers of 4-propylcyclohexanecarboxylic acid. researchgate.net By comparing the calculated chemical shifts with the experimental data, they were able to confirm the configuration of the synthesized compound. researchgate.net The Karplus equation, which relates the dihedral angle between adjacent protons to their coupling constant, was used in conjunction with the DFT-optimized geometries to further support the structural assignment. researchgate.net

Similarly, vibrational frequencies from FTIR spectra can be calculated using DFT. The calculated frequencies and their corresponding vibrational modes can be compared with the experimental FTIR spectrum to assign the observed absorption bands to specific molecular motions. Liu et al. (2018) also measured the FTIR spectrum and assigned the peaks for trans-4-propyl-cyclohexylcarboxylic acid. researchgate.net This combination of experimental and computational spectroscopy provides a powerful approach for detailed structural characterization.

Table 2: Predicted Spectroscopic Data for trans-4-Propylcyclohexanecarboxylic Acid Note: This table contains a combination of illustrative predicted values and data referenced from the literature where available.

| Spectroscopic Technique | Feature | Predicted/Observed Value |

| 1H NMR | Chemical Shift (COOH) | ~ 12 ppm |

| 13C NMR | Chemical Shift (C=O) | ~ 180 ppm |

| FTIR | C=O stretch | ~ 1700 cm-1 |

| FTIR | O-H stretch (in dimer) | ~ 2500-3300 cm-1 (broad) |

Applications in Advanced Materials Science Incorporating Trans 4 Propylcyclohexanecarboxylic Acid

Role as Building Blocks in Liquid Crystal Systems

The compound is a well-established precursor in the liquid crystal (LC) industry. arborpharmchem.com Its derivatives are integral components in many liquid crystal mixtures used in display technologies. The rigid cyclohexyl core is a key structural motif that promotes the formation of the mesophases essential for liquid crystal behavior. arborpharmchem.com

The molecular geometry of trans-4-propylcyclohexanecarboxylic acid is fundamental to its function in liquid crystals. The trans configuration of the propyl and carboxylic acid groups on the cyclohexane (B81311) ring results in a quasi-linear and rigid molecular shape. This linearity is a critical factor for achieving the long-range orientational order required for liquid crystallinity. ontosight.ai

Mesophase Stability: The balance between the rigid core and the flexible alkyl chain affects the temperature range over which the liquid crystal phase (e.g., nematic or smectic) is stable.

Clearing Point: The clearing point, or the temperature at which the material transitions from the liquid crystalline phase to an isotropic liquid, is highly dependent on the molecular structure of its components.

The properties of liquid crystals are finely tuned by chemically modifying the carboxylic acid group, typically through esterification, to create a larger molecule with a specific architecture. For example, esterifying the acid with a phenolic derivative introduces an aromatic component, which can enhance the π-electron system and affect the material's birefringence and dielectric anisotropy. The final properties of the liquid crystal are a result of the interplay between all constituent parts of the molecule. researchgate.net

Below is a table showing examples of liquid crystalline materials derived from or related to the trans-4-propylcyclohexyl moiety and their phase transition temperatures, illustrating the structure-property relationship.

| Compound Name | CAS Number | Molecular Formula | Phase Transition Behavior |

| trans-4-(trans-4-Propylcyclohexyl)cyclohexanecarboxylic acid | 79219-63-5 | C16H28O2 | Crystalline (C) to Nematic (N) at 214 °C, Nematic to Isotropic (I) at >300 °C |

| 4-Cyanophenyl trans-4-propylcyclohexanecarboxylate | 69962-63-4 | C17H21NO2 | C-N at 85 °C, N-I at 110 °C |

| 4-Ethoxyphenyl trans-4-propylcyclohexanecarboxylate | 72928-49-1 | C18H26O3 | C-N at 76 °C, N-I at 88 °C |

| 4-Propylphenyl 4-(trans-4-propylcyclohexyl)benzoate | 83751-61-7 | C25H32O2 | C-Smectic B (SB) at 98 °C, SB-N at 145 °C, N-I at 201 °C |

Data compiled from various sources and representative of typical values.

The primary synthetic route for incorporating this compound into liquid crystalline materials is through esterification. arborpharmchem.com The carboxylic acid group is readily converted into an ester by reacting it with various mesogenic (liquid-crystal-forming) alcohols or phenols. This modular approach allows for the systematic synthesis of a vast library of liquid crystal compounds with tailored properties.

A general synthetic scheme involves the following steps:

Activation of the Carboxylic Acid: The carboxylic acid is often converted to a more reactive derivative, such as an acyl chloride or anhydride (B1165640). A common method is reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.

Esterification: The activated acyl derivative is then reacted with a selected phenol (B47542) or alcohol, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Purification: The resulting ester is purified, typically through recrystallization, to achieve the high purity required for liquid crystal applications.

This strategy allows for the combination of the desirable aliphatic, rigid-core properties of the trans-4-propylcyclohexyl group with other molecular fragments, such as phenyl rings, biphenyls, or other cyclohexyl rings, to construct the final liquid crystal molecule. ontosight.aigoogle.com For instance, reacting trans-4-propylcyclohexanecarbonyl chloride with 4-cyanophenol yields 4-cyanophenyl trans-4-propylcyclohexanecarboxylate, a nematic liquid crystal.

Integration into Optoelectronic Materials and Semiconductor Synthesis

While the primary application lies in liquid crystals for displays, the structural motifs derived from this compound are also explored in other optoelectronic areas. The carboxylic acid functional group can act as a surface ligand or capping agent in the synthesis of semiconductor nanocrystals, such as quantum dots (QDs) or perovskites.

In this context, the carboxylic acid headgroup binds to the surface of the growing nanocrystal, while the propylcyclohexyl tail provides steric stabilization and enhances solubility in nonpolar organic solvents. This surface passivation is critical for:

Controlling Particle Growth: Ligands can moderate the growth rate of nanocrystals, allowing for precise control over their size and, consequently, their quantum-confined optical and electronic properties.

Improving Quantum Yield: By passivating surface defects (dangling bonds), the ligands can reduce non-radiative recombination pathways, thereby increasing the photoluminescence quantum yield of the material.

Enhancing Stability: The organic ligand shell protects the inorganic core from agglomeration and environmental degradation.

The rigid and bulky nature of the propylcyclohexyl group can offer different packing densities and surface coverages compared to more common linear alkyl chain ligands, potentially influencing the electronic coupling between adjacent nanocrystals in a thin film.

Contributions to Organic Frameworks and Supramolecular Chemistry

The well-defined structure of this compound makes it a candidate for use in supramolecular chemistry and as a linker in the construction of organic frameworks. nih.gov

In the context of Metal-Organic Frameworks (MOFs), carboxylate linkers are among the most widely used building blocks. nih.govbham.ac.uk While aromatic carboxylates are more common due to their rigidity, aliphatic linkers like this compound offer greater flexibility. This can lead to the formation of novel framework topologies that are responsive to external stimuli such as guest molecules, temperature, or pressure. The propyl group can project into the pores of the framework, modifying the pore's chemical environment and influencing its adsorption properties for specific guest molecules. bham.ac.uk

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity trans-4-Propylcyclohexanecarboxylic acid, and how can reaction conditions be optimized to minimize stereochemical impurities?

- Methodological Answer: Synthesis typically involves catalytic hydrogenation of substituted cyclohexene precursors or stereoselective alkylation of cyclohexane derivatives. To achieve >99% purity (GC), optimize reaction parameters such as catalyst type (e.g., palladium on carbon for hydrogenation), temperature (e.g., 80–100°C), and solvent polarity to favor trans-isomer formation. Post-synthesis purification via recrystallization in ethanol/water mixtures can enhance stereochemical purity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are discrepancies in spectral data resolved?

- Methodological Answer: Combine gas chromatography (GC) for purity assessment (>95% as per industrial standards ) with nuclear magnetic resonance (NMR) for structural confirmation. For stereochemical validation, compare experimental H-NMR coupling constants (e.g., axial-equatorial proton splitting in cyclohexane rings) with computational simulations (DFT-based models). Discrepancies in melting points (e.g., reported 98–100°C vs. literature values) may arise from polymorphic forms, necessitating differential scanning calorimetry (DSC) analysis .

Q. How should researchers handle and store this compound to prevent degradation or contamination?

- Methodological Answer: Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to avoid photodegradation. Use desiccants to mitigate hygroscopicity. For handling, wear nitrile gloves and safety goggles, as related bicyclic carboxylic acids exhibit skin/eye irritation (GHS Category 2 ).

Advanced Research Questions

Q. What role does this compound play in liquid crystal formulations, and how do its stereochemical properties influence mesophase behavior?

- Methodological Answer: The compound serves as a precursor for bicyclic liquid crystals (e.g., trans-4-(trans-4'-n-Propylcyclohexyl)cyclohexanecarboxylic acid ). Its rigid trans-cyclohexane backbone enhances thermal stability in nematic phases. To study mesophase behavior, use polarized optical microscopy (POM) and X-ray diffraction (XRD) to correlate alkyl chain length (propyl vs. butyl ) with phase transition temperatures and entropy changes .

Q. How can computational chemistry be leveraged to predict the reactivity of this compound in esterification or amidation reactions?

- Methodological Answer: Employ density functional theory (DFT) to calculate activation energies for nucleophilic acyl substitution. Focus on the carboxylic acid group’s electrophilicity, influenced by cyclohexane ring strain. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress with FT-IR for carbonyl stretching frequencies) .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives, particularly in enzyme inhibition assays?

- Methodological Answer: Contradictions may stem from stereochemical impurities or solvent effects. Use chiral HPLC to isolate enantiomers and retest inhibitory activity against target enzymes (e.g., carboxylases). Compare IC values under standardized conditions (e.g., buffer pH, ionic strength) to isolate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.